N-butyl-N-[2-(2,3,4,5,6-pentachlorophenyl)sulfanylethyl]butan-1-amine
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Overview
Description
N-butyl-N-[2-(2,3,4,5,6-pentachlorophenyl)sulfanylethyl]butan-1-amine is an organic compound that belongs to the class of amines This compound is characterized by the presence of a butyl group, a pentachlorophenyl group, and a sulfanylethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-[2-(2,3,4,5,6-pentachlorophenyl)sulfanylethyl]butan-1-amine can be achieved through a multi-step process involving the following key steps:
Formation of the Pentachlorophenyl Sulfide Intermediate: This step involves the reaction of pentachlorophenol with a suitable thiol reagent under acidic conditions to form the pentachlorophenyl sulfide intermediate.
Alkylation of the Intermediate: The pentachlorophenyl sulfide intermediate is then alkylated with an appropriate alkyl halide to introduce the butyl group.
Amination: The final step involves the reaction of the alkylated intermediate with butan-1-amine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-[2-(2,3,4,5,6-pentachlorophenyl)sulfanylethyl]butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Halogenating agents such as chlorine, bromine, and iodine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-butyl-N-[2-(2,3,4,5,6-pentachlorophenyl)sulfanylethyl]butan-1-amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-butyl-N-[2-(2,3,4,5,6-pentachlorophenyl)sulfanylethyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-butylamine: A simpler amine with a butyl group attached to the nitrogen atom.
Pentachlorophenyl sulfide: A compound with a pentachlorophenyl group attached to a sulfur atom.
Butan-1-amine: A primary amine with a butyl group attached to the nitrogen atom.
Uniqueness
N-butyl-N-[2-(2,3,4,5,6-pentachlorophenyl)sulfanylethyl]butan-1-amine is unique due to the presence of both the pentachlorophenyl and sulfanylethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
93047-36-0 |
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Molecular Formula |
C16H22Cl5NS |
Molecular Weight |
437.7 g/mol |
IUPAC Name |
N-butyl-N-[2-(2,3,4,5,6-pentachlorophenyl)sulfanylethyl]butan-1-amine |
InChI |
InChI=1S/C16H22Cl5NS/c1-3-5-7-22(8-6-4-2)9-10-23-16-14(20)12(18)11(17)13(19)15(16)21/h3-10H2,1-2H3 |
InChI Key |
ALVVGRKPDPACTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCSC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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